![molecular formula C14H24O2 B13619652 4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is an organic compound with the molecular formula C14H24O2. This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a single carbon-carbon bond, with a methyl group and a carboxylic acid group attached to the cyclohexane rings. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene.
Methylation: The cyclohexane rings are then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is carried out in large reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Benzene is hydrogenated in the presence of a nickel catalyst to form cyclohexane.
Methylation: Cyclohexane is methylated using methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The methylated cyclohexane is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylcyclohexene: A similar compound with a single cyclohexane ring and a methyl group.
4-Methylcyclohexene: Another similar compound with a different arrangement of the methyl group.
1-Methylene-4-(1-methylethenyl)cyclohexane: An isomer with a different structural arrangement.
Uniqueness
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is unique due to its dual cyclohexane ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h11-12H,2-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
LCWZLURDZLCROY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2(CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


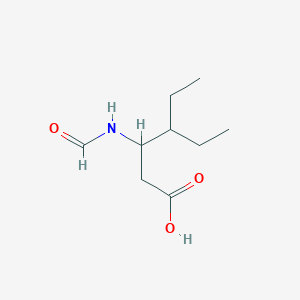
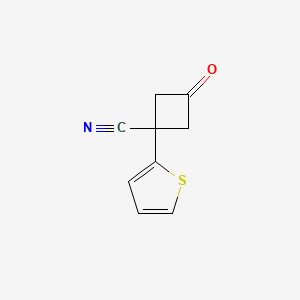
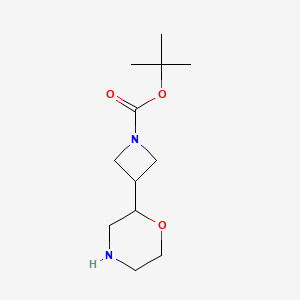
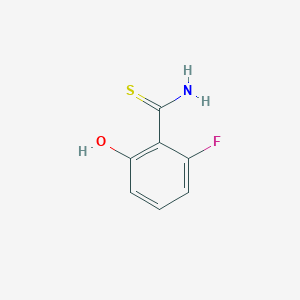
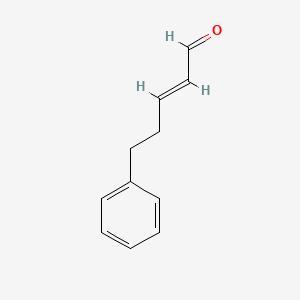

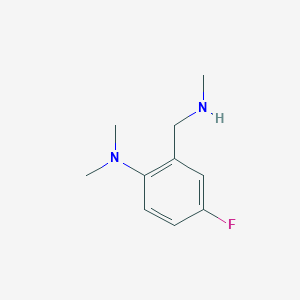
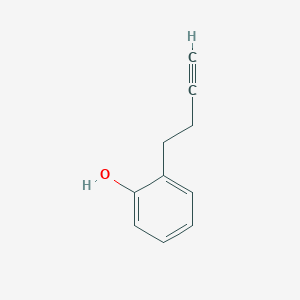





![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
